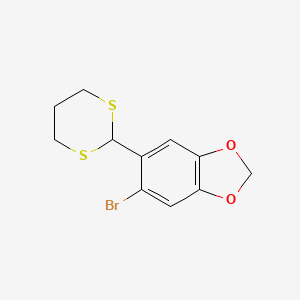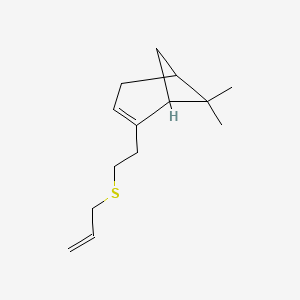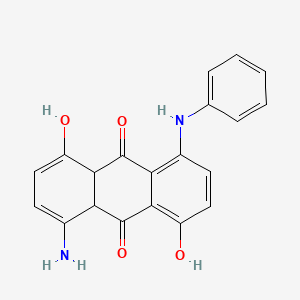
Urea, N,N''-1,6-hexanediylbis[N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of urea groups substituted with various alkyl or aryl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-], can be achieved through several methods. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the N-substituted urea .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. A practically simple and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is not only efficient but also promotes high chemical purity and yield .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other important chemicals.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea: This compound has longer alkyl chains compared to Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-], which may affect its solubility and reactivity.
Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]: This compound has aromatic groups, which can influence its chemical properties and applications.
Uniqueness
Urea, N,N’‘-1,6-hexanediylbis[N’-propyl-] is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
89307-21-1 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-propyl-3-[6-(propylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C14H30N4O2/c1-3-9-15-13(19)17-11-7-5-6-8-12-18-14(20)16-10-4-2/h3-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
BDEPFTNBDCPMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCCCCCCNC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)












